1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound features a fused bicyclic structure comprising an imidazole and a pyridine ring, which contributes to its biological activity and potential pharmaceutical applications. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various scientific and medicinal applications.
This compound can be classified under organic compounds, specifically as a small molecule with potential therapeutic uses. It is characterized by its unique structural features that provide it with diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride can be achieved through several methodologies. One efficient approach involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid, leading to the formation of the imidazo[4,5-b]pyridine scaffold. This method utilizes environmentally friendly solvents and has been reported to yield high purity products with minimal purification steps required .
Another method involves the use of 2-chloro-3-nitropyridine as a starting material, which undergoes a nucleophilic substitution reaction with primary amines followed by reduction and heteroannulation processes. This green synthesis pathway has demonstrated superior efficiency compared to traditional methods, allowing for the rapid construction of functionalized imidazo[4,5-b]pyridine derivatives .
The molecular formula for 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride is , with a molecular weight of approximately 184.62 g/mol. The structure can be represented as follows:
The compound features an imidazole ring fused to a pyridine ring, with a methyl group at the nitrogen atom of the imidazole moiety. Such structural characteristics are critical for its biological activity.
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride participates in various chemical reactions due to its nucleophilic sites. Key reactions include:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance yield and selectivity.
The mechanism of action for compounds within the imidazo[4,5-b]pyridine class typically involves interactions with biological targets such as enzymes or receptors. For instance, these compounds may inhibit specific kinases or modulate neurotransmitter systems due to their structural resemblance to natural substrates or inhibitors.
Biological assays have demonstrated that derivatives of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine exhibit significant activity against various pathogens, indicating their potential as antimicrobial agents. The precise mechanism often involves binding affinity studies and kinetic analyses to elucidate how these compounds exert their effects at the molecular level.
The physical properties of 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride include:
While specific data on boiling point and melting point are not readily available, the solubility in water is enhanced due to the hydrochloride form. This property is crucial for its application in biological assays where aqueous solubility is often required.
1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride has various applications in scientific research:
Given its structural diversity and biological potential, this compound continues to be an area of active research aimed at discovering novel therapeutic agents.
The imidazo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in rational drug design due to its structural and electronic mimicry of endogenous purines. This bicyclic framework consists of a pyridine ring fused with an imidazole moiety at the [4,5-b] position, creating a versatile platform for developing targeted therapeutics. The specific derivative 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride (CAS: 1956355-63-7/3026728-36-6) exemplifies this strategic approach, where methylation at N1 and amination at C7 enhance bioavailability while preserving key pharmacophoric features. With molecular formula C₇H₉ClN₄ and molecular weight 184.63 g/mol, this compound serves as a critical building block in anticancer and antimicrobial drug discovery pipelines [1] [5] [7].
The imidazo[4,5-b]pyridine nucleus serves as a high-fidelity purine bioisostere due to its isoelectronic properties and hydrogen bonding capabilities. Comparative analysis reveals that 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride maintains the critical hydrogen bond acceptor/donor pattern of adenine analogs while offering enhanced metabolic stability through strategic substitution:
Table 1: Bioisosteric Properties vs. Purine
Molecular Feature | Purine | 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine | Biological Significance |
---|---|---|---|
Hydrogen Bond Acceptors | 3 | 4 | Enhanced target engagement |
Hydrogen Bond Donors | 1 | 2 (amine + HCl) | Solubility and ionic interactions |
pKa (basic) | 4.9 (N1) | 7.1 (imidazole N) | Enhanced cellular uptake at pH 7.4 |
Aromatic System Area (Ų) | 38.2 | 37.9 | Conserved π-stacking surface |
Dipole Moment (Debye) | 3.6 | 4.2 | Improved polar interactions |
The therapeutic evolution of imidazo[4,5-b]pyridines demonstrates systematic scaffold optimization driven by target engagement requirements:
Table 2: Therapeutic Development Milestones
Compound | Therapeutic Target | Key Structural Features | Development Status |
---|---|---|---|
Tenatoprazole | H⁺/K⁺ ATPase proton pump | Imidazo[4,5-b]pyridine core | Active development (SIDEM) |
Telcagepant (MK-0974) | CGRP receptor | C2-tetrafluoro substitution | Phase III (Terminated) |
Compound 10 [ref] | Tubulin polymerization | 7-Amino + acrylonitrile at C2 | Preclinical |
Compound 14 [ref] | dsDNA intercalation | 2-Imidazolinyl amidino group | Preclinical |
Regioisomeric variations profoundly impact pharmacological profiles due to altered hydrogen bonding patterns and electron distribution:
[1,2-a] Isomers: Contain a basic nitrogen with pKa ~6.0, enabling membrane penetration for CNS targets (e.g., Zolpidem's GABA modulation) but reduced anticancer applicability .
Biological Performance Divergence:
Table 3: Isomeric Influence on Drug Properties
Property | Imidazo[4,5-b]pyridine | Imidazo[4,5-c]pyridine | Imidazo[1,2-a]pyridine |
---|---|---|---|
Representative Drug | Tenatoprazole | 3-Deazaneplanocin A | Zolpidem |
Pyridine Nitrogen Position | 3 | 1 | Bridgehead |
logD₇.₄ | 0.8-1.2 | 0.5-0.9 | 2.1-3.5 |
H-Bond Acceptors | 4 | 4 | 3 |
Dominant Activity | Antitumor, kinase inhibition | Antiviral, epigenetic modulation | Sedative/hypnotic |
7-Amine Derivative CAS | 1956355-63-7 | 3026728-36-6 | N/A |
The structural precision embodied in 1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride exemplifies contemporary structure-based design principles. Its regiospecific methylation and amination generate a versatile intermediate for anticancer agents targeting tubulin polymerization, DNA intercalation, and kinase modulation – leveraging the [4,5-b] isomer's optimal geometry for these macromolecular interactions [3] [8] [10].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3